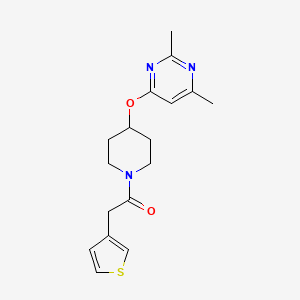
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, a compound with a complex structure, has garnered attention in various fields of biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O₂S |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 2034616-22-1 |
| Structural Features | Contains a piperidine ring and a pyrimidine moiety |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidinyl Intermediate : Reaction of 2,6-dimethylpyrimidine with a halogenating agent.
- Piperidine Ring Formation : Cyclization using suitable precursors.
- Coupling Reaction : Combining the pyrimidinyl intermediate with the piperidine.
- Introduction of Thiophene : Final substitution to incorporate the thiophene moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating biochemical pathways associated with disease processes. The specific mechanisms remain under investigation but may include:
- Inhibition of phosphodiesterase enzymes (PDEs), which play crucial roles in cellular signaling.
- Interaction with neurotransmitter receptors, potentially affecting mood and cognitive functions.
Antioxidant Properties
Research indicates that this compound may reduce oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This suggests potential applications in conditions characterized by oxidative damage.
Antimicrobial Activity
Preliminary studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The presence of the thiophene ring and pyrimidine moiety enhances its bioactivity against bacterial strains .
Potential Therapeutic Applications
The compound's unique structure suggests several therapeutic applications:
- Neuroprotective Effects : Due to its potential interaction with neurotransmitter systems, it may be explored for neurodegenerative diseases.
- Anti-inflammatory Properties : Its ability to modulate enzyme activity could position it as a candidate for treating inflammatory conditions.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- PDE Inhibition : A study on related compounds showed significant inhibition of PDE4D with IC50 values in the nanomolar range, indicating potential for respiratory diseases .
- Antimicrobial Efficacy : Research on pyrimidine derivatives demonstrated broad-spectrum antibacterial activity, suggesting that modifications to the core structure can enhance efficacy against resistant strains .
Propiedades
IUPAC Name |
1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-9-16(19-13(2)18-12)22-15-3-6-20(7-4-15)17(21)10-14-5-8-23-11-14/h5,8-9,11,15H,3-4,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZGZQRYSNTUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













